![molecular formula C20H15NO B137689 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene CAS No. 134998-76-8](/img/structure/B137689.png)
3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene (N-OH-PhIP) is a potent mutagenic and carcinogenic compound formed during the cooking of meat at high temperatures. It belongs to the family of heterocyclic aromatic amines (HAAs), which are known to be formed during the cooking of meat at high temperatures. The presence of N-OH-PhIP in cooked meat poses a significant risk to human health, as it has been linked to the development of various types of cancers.
Wirkmechanismus
The mechanism of action of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene involves the formation of reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and DNA damage, leading to the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene are primarily related to its mutagenic and carcinogenic properties. 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene can induce DNA damage and mutations, leading to the development of cancer. It has also been shown to be toxic to various organs, including the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene in lab experiments include its potent mutagenic and carcinogenic properties, which make it an ideal compound for studying the mechanisms of cancer development. However, its limitations include its toxicity, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
Future research on 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene should focus on identifying ways to reduce its formation during the cooking of meat. This could include the development of new cooking methods or the use of additives that can prevent the formation of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene. Additionally, research should focus on identifying ways to minimize the exposure of humans to 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene, as it poses a significant risk to human health. Finally, future research should focus on developing new treatments for cancer that target the mechanisms of action of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene.
Synthesemethoden
3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is formed as a result of the reaction between 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and nitrite under acidic conditions. The reaction takes place during the cooking of meat at high temperatures, and the resulting 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is present in the cooked meat.
Wissenschaftliche Forschungsanwendungen
The scientific research on 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene has primarily focused on its mutagenic and carcinogenic properties. Several studies have demonstrated that 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is a potent mutagenic compound that can induce DNA damage and mutations. It has also been shown to be a potent carcinogen, capable of inducing tumors in various organs of experimental animals.
Eigenschaften
CAS-Nummer |
134998-76-8 |
---|---|
Produktname |
3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene |
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
3-nitroso-7,8,9,10-tetrahydrobenzo[a]pyrene |
InChI |
InChI=1S/C20H15NO/c22-21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h5-11H,1-4H2 |
InChI-Schlüssel |
BQARVUKCXRAJKO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)N=O |
Kanonische SMILES |
C1CCC2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)N=O |
Andere CAS-Nummern |
134998-76-8 |
Synonyme |
3-nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene 3-NO-H4-BaP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.